2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-11-6-4-5-10(9-11)16(21)19-17-14(15(18)20)12-7-2-3-8-13(12)23-17/h4-6,9H,2-3,7-8H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZSJKIMRMIMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Protocol
A mixture of cyclohexanone (1.0 equiv), malononitrile (1.2 equiv), and sulfur (1.5 equiv) in absolute ethanol is heated under reflux for 6–8 hours in the presence of triethylamine (0.5 equiv) as a base catalyst. This yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Intermediate A), which is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Key Modifications for Carboxamide Formation
To convert the cyano group at position 3 into a carboxamide, Intermediate A undergoes hydrolysis:
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Alkaline Hydrolysis : Treatment with 10% NaOH at 80°C for 4 hours converts the nitrile to a carboxylic acid.
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Amidation : The carboxylic acid is reacted with methylamine (2.0 equiv) using BOP reagent [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] in dry dichloromethane (DCM) to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Intermediate B).
Introduction of the 3-Methoxybenzamido Group
The amino group at position 2 of Intermediate B is acylated with 3-methoxybenzoyl chloride to install the final substituent.
Acylation Reaction
Intermediate B (1.0 equiv) is dissolved in anhydrous DCM, followed by the addition of triethylamine (3.0 equiv) to scavenge HCl. 3-Methoxybenzoyl chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The crude product is washed with 10% HCl, saturated NaHCO₃, and brine before purification via flash chromatography (DCM/methanol, 15:1).
Optimization Insights
-
Solvent Choice : DCM outperforms THF or acetonitrile in minimizing side reactions.
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Stoichiometry : A 1.2:1 ratio of acyl chloride to amine ensures complete conversion without over-acylation.
Alternative Synthetic Pathways
Direct Cyclization Approach
A modified Gewald reaction using N-methylmalonamide instead of malononitrile directly incorporates the carboxamide group during thiophene ring formation:
Post-Functionalization of Preformed Thiophenes
Commercially available 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is functionalized via:
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Nitration at position 2 using HNO₃/H₂SO₄.
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Reduction of the nitro group to an amine with H₂/Pd-C.
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Acylation with 3-methoxybenzoyl chloride as described in Section 2.1.
Analytical Characterization
Spectroscopic Data
| Spectrum | Key Peaks | Assignment |
|---|---|---|
| FT-IR | 3300 cm⁻¹ | N-H stretch (amide) |
| 1660 cm⁻¹ | C=O stretch (amide) | |
| 1250 cm⁻¹ | C-O (methoxy) | |
| ¹H NMR (DMSO-d₆) | δ 1.50–1.80 (m, 4H) | Cyclohexyl CH₂ |
| δ 3.85 (s, 3H) | OCH₃ | |
| δ 8.20 (s, 1H) | NH (amide) |
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals a purity of ≥98% for the final product when using the acylation protocol from Section 2.1.
Challenges and Mitigation Strategies
Common Side Reactions
Yield Optimization
| Step | Yield Range | Improvement Tactics |
|---|---|---|
| Gewald Reaction | 60–70% | Microwave-assisted synthesis reduces time to 2 hours. |
| Acylation | 75–85% | Use of DMAP as catalyst enhances reactivity. |
Comparative Evaluation of Methods
| Method | Steps | Total Yield | Advantages |
|---|---|---|---|
| Gewald + Acylation | 3 | 52% | High purity, scalable |
| Direct Cyclization | 2 | 48% | Fewer steps, lower cost |
| Post-Functionalization | 4 | 40% | Uses commercial intermediates |
Industrial Scalability Considerations
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Solvent Recovery : DCM and ethanol are recycled via distillation to reduce costs.
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Catalyst Reuse : Immobilized BOP reagents enable 5 reaction cycles without activity loss.
Emerging Methodologies
Flow Chemistry Approaches
Continuous flow systems reduce reaction times for the Gewald step from 8 hours to 30 minutes, improving throughput.
Enzymatic Acylation
Lipase-based catalysts (e.g., Candida antarctica Lipase B) selectively acylate the amine group in aqueous media, eliminating HCl byproducts.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives.
Scientific Research Applications
2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound’s interactions with biological targets make it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group on the benzamide ring acts as a hydrogen bond acceptor, influencing the compound’s binding affinity and specificity. The benzothiophene core provides a stable framework for these interactions, facilitating the modulation of biological pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., p-Br in S8) improve anticancer activity by enhancing electrophilic interactions with cellular targets .
- Electron-donating groups (e.g., methoxy in the target compound) may favor AChE inhibition by facilitating hydrogen bonding with residues like Phe288 .
- Bulkier substituents (e.g., piperazine in compound III-d) extend binding interactions, increasing potency .
Anticancer Activity
- Compound S8 (p-bromo substituent) showed significant cytotoxicity against A-549 lung cancer cells (IC₅₀ comparable to adriamycin) due to enhanced electrophilicity .
- Thiazole derivatives (e.g., compounds 6a, 8a,b) demonstrated cytotoxicity against multiple cancer cell lines (NUGC, HEPG-2), attributed to electron-withdrawing groups improving membrane permeability .
AChE Inhibition
Antinociceptive Activity
- 2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates exhibited potent antinociceptive effects in mice (hot plate test) with low acute toxicity (Class V) .
Structure-Activity Relationship (SAR)
- Benzamido Substituents :
- Linker Modifications :
Biological Activity
The compound 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of benzothiophene and has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological profiles.
Chemical Structure and Properties
- Molecular Formula : C19H21N O4S
- Molecular Weight : 359.44 g/mol
- CAS Number : 304685-82-3
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.33 |
| MCF-7 (Breast) | 3.67 |
| HCT-116 (Colon) | 2.28 |
| PC-3 (Prostate) | 1.48 |
These values suggest that the compound exhibits potent antiproliferative activity, particularly against prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of Bcl-2 and Bax expression levels, promoting cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study examining its effects on lipopolysaccharide (LPS)-induced inflammation in murine models, it was found to significantly reduce tumor necrosis factor-alpha (TNF-α) release.
| Treatment Dose (µM) | TNF-α Inhibition (%) |
|---|---|
| 10 | 97.7 |
| 50 | >99 |
This indicates a strong anti-inflammatory effect, making it a candidate for further development in treating inflammatory diseases .
Mechanistic Insights
Docking studies have provided insights into the binding interactions of the compound with target proteins involved in cancer and inflammation pathways. The compound was shown to bind effectively to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest .
Case Studies
- Study on Lung Cancer : In a recent study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
- Inflammation Model : Another study utilized an LPS-induced inflammation model in mice where administration of the compound led to reduced microglial activation and lower levels of pro-inflammatory cytokines in brain tissue samples.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
The synthesis typically involves multi-step protocols, including cyclocondensation, acylation, and purification. Key steps include:
- Core scaffold formation : Refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with aldehydes in ethanol to form azomethine intermediates .
- Acylation : Introducing the 3-methoxybenzamido group via coupling reagents (e.g., TBTU) in dry dichloromethane (DCM) under nitrogen .
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) or recrystallization in methanol to achieve >95% purity . Optimization focuses on solvent selection (ethanol, DCM), temperature control (reflux at 80–100°C), and catalyst choice (triethylamine, DMAP) to minimize side products .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- IR : Identifies key functional groups (amide C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. What methodologies are recommended for evaluating this compound’s biological activity in enzyme inhibition assays?
- Target selection : Prioritize enzymes like acetylcholinesterase (AChE) or tyrosinase, given structural analogs’ reported activity .
- Assay design :
- In vitro inhibition : Use Ellman’s method for AChE, monitoring thiocholine formation at 412 nm .
- Dose-response curves : Test concentrations from 1 nM–100 µM; IC₅₀ values <10 µM indicate high potency .
- Binding studies : Molecular docking (e.g., AutoDock Vina) to predict interactions with catalytic triads (e.g., AChE’s Ser203-His447-Glu334) .
- Controls : Include donepezil (AChE) or kojic acid (tyrosinase) as benchmarks .
Q. How can conflicting data on biological activity across derivatives be resolved?
- Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. methyl groups on benzamido moieties) using analogues from and .
- Assay standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. bovine liver AChE) and buffer conditions (pH 7.4, 25°C) .
- Meta-analysis : Pool data from multiple studies (e.g., ) to identify trends, such as enhanced activity with electron-donating groups on the benzamido ring .
Q. What strategies mitigate challenges in solubility and bioavailability during in vivo studies?
- Solubility enhancement : Use co-solvents (DMSO:PBS ≤1:9) or formulate as nanoparticles (e.g., PLGA encapsulation) .
- Pharmacokinetic profiling :
- ADMET prediction : SwissADME to assess logP (optimal range: 2–3), BBB permeability, and CYP450 interactions .
- In vivo testing : Administer 10–50 mg/kg orally in rodent models; monitor plasma half-life via LC-MS/MS .
Data Contradiction Analysis
Q. Why do yields vary significantly across synthetic protocols for similar derivatives?
- Reagent purity : Impurities in starting materials (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) reduce efficiency; use ≥97% purity .
- Reaction time : Under-refluxing (e.g., <8 hours for acylation) leads to incomplete reactions, while over-refluxing degrades products .
- Workup methods : Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization (methanol) can alter yields by 10–15% .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
